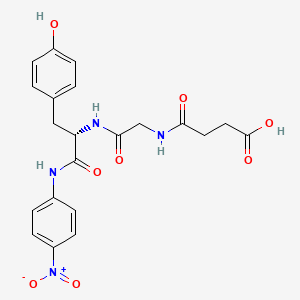
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide is a complex organic compound with a molecular formula of C21H22N4O7 and a molecular weight of 442.428 g/mol . This compound is characterized by the presence of a carboxypropanoyl group, a glycyl group, a nitrophenyl group, and a tyrosinamide group. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The general synthetic route can be summarized as follows:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites. For example, the amino group of glycine can be protected using a benzyloxycarbonyl (Cbz) group.
Peptide Bond Formation: The protected glycine is then coupled with 4-nitrophenyl-L-tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The carboxypropanoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carboxypropanoyl derivatives.
科学的研究の応用
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)prolinamide: Similar structure but with a prolinamide group instead of a tyrosinamide group.
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)phenylalaninamide: Contains a phenylalaninamide group instead of a tyrosinamide group.
Uniqueness
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide is unique due to the presence of the tyrosinamide group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
特性
CAS番号 |
74569-74-7 |
|---|---|
分子式 |
C21H22N4O8 |
分子量 |
458.4 g/mol |
IUPAC名 |
4-[[2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H22N4O8/c26-16-7-1-13(2-8-16)11-17(24-19(28)12-22-18(27)9-10-20(29)30)21(31)23-14-3-5-15(6-4-14)25(32)33/h1-8,17,26H,9-12H2,(H,22,27)(H,23,31)(H,24,28)(H,29,30)/t17-/m0/s1 |
InChIキー |
SJKAZHVOLYMOAV-KRWDZBQOSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CCC(=O)O)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
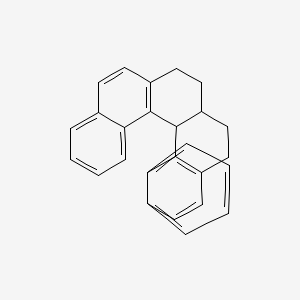
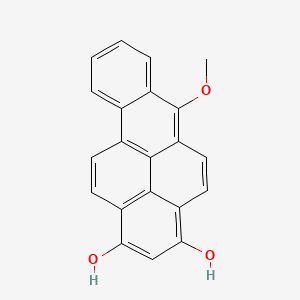
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)

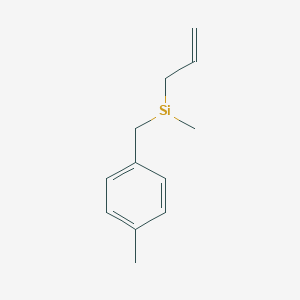
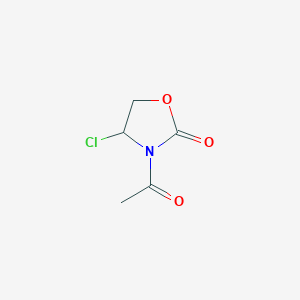
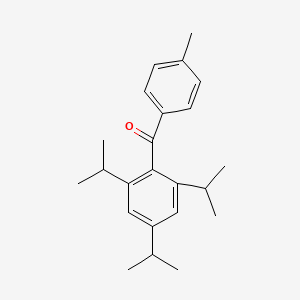
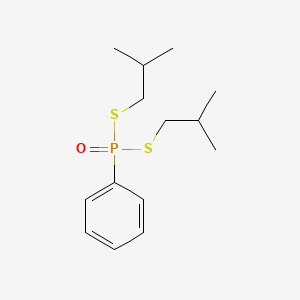

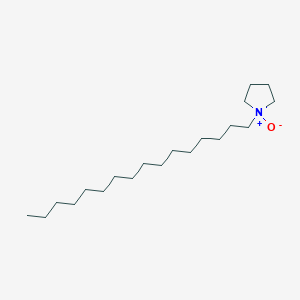
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
